
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features a thiazole ring, a pyrazole ring, and a nitro group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Formation of the Pyrazole Ring: Reacting a hydrazine derivative with a 1,3-diketone or β-keto ester.
Coupling Reaction: Combining the thiazole and pyrazole intermediates through a coupling reaction, possibly using a coupling reagent like EDCI or DCC.
Introduction of the Nitro Group: Nitration of the pyrazole ring using a nitrating agent such as nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The thiazole and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reduction of Nitro Group: Formation of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-amino-1H-pyrazol-1-yl)propanamide.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide may have applications in:
Medicinal Chemistry: Potential as a lead compound for drug development due to its unique structure.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
類似化合物との比較
Similar Compounds
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-chloro-1H-pyrazol-1-yl)propanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of both a thiazole and pyrazole ring, along with a nitro group, makes 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H13N5O3S |
|---|---|
分子量 |
295.32 g/mol |
IUPAC名 |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H13N5O3S/c1-7(4-15-5-9(3-12-15)16(18)19)10(17)14-11-13-8(2)6-20-11/h3,5-7H,4H2,1-2H3,(H,13,14,17) |
InChIキー |
HJWJNQBNPXRVHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)NC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide](/img/structure/B10972344.png)
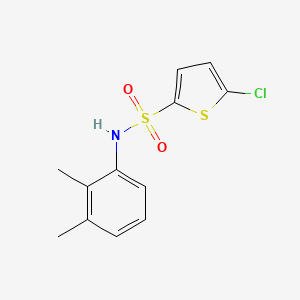
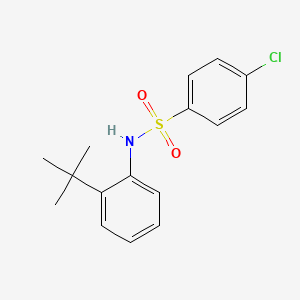
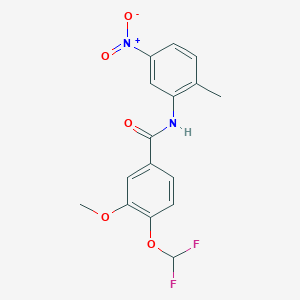
![4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B10972371.png)
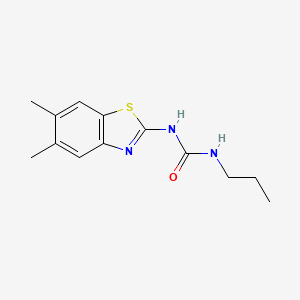
![Propan-2-yl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B10972387.png)
![N-(4-methylbenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10972395.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B10972403.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972405.png)
![N-(4-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10972427.png)
![N-(5-chloropyridin-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10972433.png)
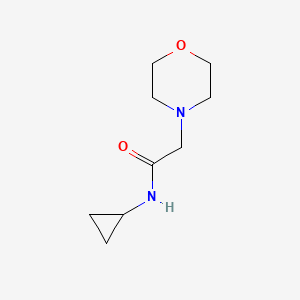
![4-{[(4-fluorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10972436.png)
